Methyl (2R)-2-cyclobutyl-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-cyclobutyl-2-hydroxyacetate is an organic compound characterized by a cyclobutyl ring attached to a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-cyclobutyl-2-hydroxyacetate typically involves the esterification of (2R)-2-cyclobutyl-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-cyclobutyl-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Methyl (2R)-2-cyclobutyl-2-oxoacetate.
Reduction: Methyl (2R)-2-cyclobutyl-2-hydroxyethanol.
Substitution: Methyl (2R)-2-cyclobutyl-2-alkoxyacetate (depending on the nucleophile used).
Scientific Research Applications
Methyl (2R)-2-cyclobutyl-2-hydroxyacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-substrate interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Methyl (2R)-2-cyclobutyl-2-hydroxyacetate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active hydroxyacetic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl (2S)-2-cyclobutyl-2-hydroxyacetate: An enantiomer with similar chemical properties but different biological activity.
Ethyl (2R)-2-cyclobutyl-2-hydroxyacetate: A similar compound with an ethyl ester group instead of a methyl ester group.
Methyl (2R)-2-cyclopropyl-2-hydroxyacetate: A compound with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: Methyl (2R)-2-cyclobutyl-2-hydroxyacetate is unique due to its specific stereochemistry and the presence of a cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl (2R)-2-cyclobutyl-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBAAQBWSDPLW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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